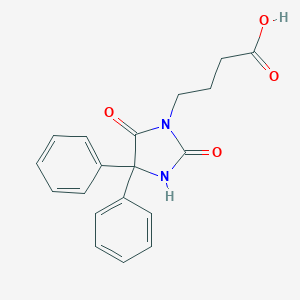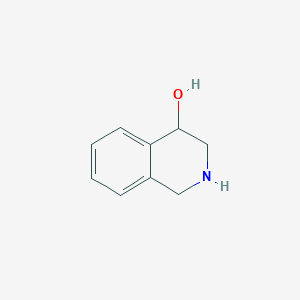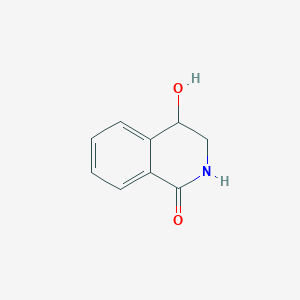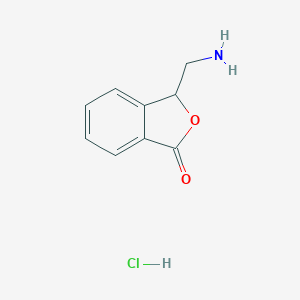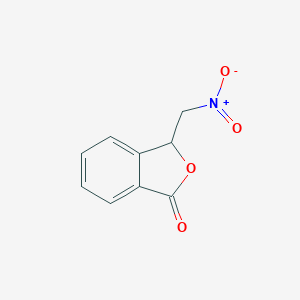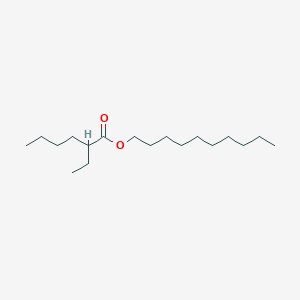
Thiazole-4-carbohydrazide
Overview
Description
Synthesis Analysis
Thiazole derivatives, including thiazole-4-carbohydrazide, are typically synthesized through cyclization reactions. For example, ethyl2-(2-benzylidenehydrazinyl)thiazole-4-carboxylate and ethyl2-(2-(2-hydroxybenzylidene)hydrazinyl)thiazole-4-carboxylate were synthesized via cyclization of 1-benzylidenethiosemicarbazide with ethyl bromopyruvate, validated by spectroscopic techniques such as FTIR, 1H- NMR, 13C-NMR, and determined using SC-XRD (Haroon et al., 2020).
Molecular Structure Analysis
The molecular structure of this compound derivatives is often elucidated through X-ray diffraction (XRD) and spectroscopic methods, providing insights into their geometric and electronic configurations. Computational techniques like Density Functional Theory (DFT) further aid in understanding their molecular orbitals, charge distributions, and nonlinear optical (NLO) properties, supporting experimental findings (Haroon et al., 2020).
Chemical Reactions and Properties
This compound derivatives undergo various chemical reactions, contributing to their biological and physical properties. For instance, their ability to form stable intramolecular charge transfer complexes and hyper-conjugative interactions among bonds provides them with notable stability and NLO activity, suggesting their use in optoelectronic applications (Haroon et al., 2020).
Scientific Research Applications
Antineoplastic Effects : 2-beta-D-ribofuranosylthiazole-4-carboxamide, a derivative of Thiazole-4-carbohydrazide, has been found to exert antineoplastic effects via guanine nucleotide depletion in P388 leukemia in mice (Jayaram et al., 1982).
Corrosion Inhibition : Thiazole hydrazones have been found effective in suppressing mild steel corrosion in acid media, acting as mixed-type inhibitors (Chaitra et al., 2016).
Anti-proliferative Activity Against Cancer Cells : Synthesized thiazole compounds have shown comparable anti-proliferative activity against breast cancer cells MCF7 (Sonar et al., 2020).
Potential Antiviral Treatments for SARS-CoV-2 : Novel thiazole/hydrazone hybrids show promising binding relationships with the RdRp enzyme, suggesting potential antiviral treatments for SARS-CoV-2 (Al-Humaidi et al., 2022).
α-Glucosidase Inhibitors : Novel imidazo[2,1-b]thiazole derivatives have been identified as a new class of α-glucosidase inhibitors, with some compounds being significantly more active than the standard drug Acarbose (Dincel et al., 2021).
Antimicrobial Activities : Various derivatives of this compound have shown antimicrobial activity against different strains, including Staphylococcus epidermidis (Ur et al., 2004).
Antitubercular Properties : Some synthesized thiazole derivatives have shown potential as antitubercular agents against Mycobacterium tuberculosis H37RV strain (Mallikarjuna et al., 2009).
Antitumor and Antiprotozoal Activities : Thiazole and bisthiazole derivatives exhibit diverse antimicrobial, antiprotozoal, and antitumor activities, encouraging further research in this area (Borcea et al., 2021).
Future Directions
Thiazole derivatives, including Thiazole-4-carbohydrazide, have shown promising results in various biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic . Therefore, there is potential for further studies and development of new effective antimicrobial as well as anti-inflammatory agents .
Mechanism of Action
Target of Action
Thiazole-4-carbohydrazide, like other thiazole derivatives, is known to interact with various biological targets. Thiazole derivatives have been found to interact with DNA and topoisomerase II , but it’s unclear if this applies to this compound.
Mode of Action
Some thiazole derivatives have been found to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death
Biochemical Pathways
Thiazole derivatives are known to have diverse biological activities, potentially affecting multiple pathways. For instance, some thiazole compounds can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Result of Action
Thiazole derivatives have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
1,3-thiazole-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS/c5-7-4(8)3-1-9-2-6-3/h1-2H,5H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCUPAZNRMQILK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332843 | |
| Record name | THIAZOLE-4-CARBOHYDRAZIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101257-38-9 | |
| Record name | THIAZOLE-4-CARBOHYDRAZIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism behind the antibacterial activity observed in some Thiazole-4-carbohydrazide derivatives?
A: While the exact mechanism is yet to be fully elucidated, research suggests that certain this compound derivatives, specifically (E)-N′-(4-Fluorobenzylidene)-5-methyl-2-(pyridin-3-yl)this compound, exhibit promising antibacterial activity against Bacillus subtilis. [] This activity is believed to be linked to the compound's ability to bind to DNA, potentially interfering with bacterial DNA replication and transcription processes. [] Further studies are needed to confirm this hypothesis and explore the structure-activity relationship in more detail.
Q2: How does the structure of this compound influence its DNA binding affinity?
A: Research indicates that the presence of specific substituents on the this compound core can significantly impact its interaction with DNA. [] For example, the introduction of a 4-fluorobenzylidene group at a specific position on the this compound scaffold was shown to enhance its DNA binding affinity. [] This suggests that optimizing the substitution pattern on the core structure could be a viable strategy for modulating the biological activity of these compounds.
Q3: Can this compound be used as a building block for synthesizing other heterocyclic compounds with potential biological activities?
A: Yes, this compound serves as a versatile synthon in organic synthesis. It can be readily converted into various heterocyclic systems, including 1,3,4-oxadiazole-2-thiones, 1,2,4-triazoles, and isatin-3-ylidene derivatives. [] This synthetic versatility opens avenues for exploring a diverse library of compounds with potentially enhanced pharmacological profiles.
Q4: What synthetic approaches are commonly employed for the preparation of this compound derivatives?
A: Several synthetic routes have been developed for accessing this compound derivatives. One common method involves reacting an appropriately substituted ethyl 2-aminothiazole-4-carboxylate with hydrazine hydrate in ethanol. [] This reaction yields the desired this compound, which can be further derivatized to obtain a diverse array of analogs.
Q5: Are there any reported applications of this compound derivatives in materials science?
A: Research suggests that a sulfur-containing primary explosive based on this compound has been developed. [] This finding highlights the potential of this compound derivatives to find applications beyond the realm of medicinal chemistry, extending their utility to materials science.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

